AP521
描述
苯并噻吩并[2,3-c]吡啶-3-甲酰胺盐酸盐, 是一种新型的抗焦虑化合物。 它是人5-HT1A受体的激动剂,其IC50值为94 nM 。 由于其独特的作用机制和在临床前研究中的高疗效,该化合物在治疗焦虑症方面展现出巨大潜力 .
准备方法
合成路线和反应条件
AP521的合成涉及几个关键步骤。 起始原料通常是取代的苯并噻吩,它经历一系列反应,包括环化、还原和酰胺化,最终生成最终产物 。 反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保化合物的高产率和纯度 .
工业生产方法
This compound的工业生产遵循类似的合成路线,但规模更大。 该过程针对效率和成本效益进行了优化,通常涉及连续流动反应器和自动化系统,以保持一致的质量和产量 。 最终产物通过结晶和色谱等技术进行纯化,以满足科研和开发所需规格 .
化学反应分析
反应类型
AP521经历了几种类型的化学反应,包括:
常用试剂和条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及各种卤化剂,用于取代反应 。 反应通常在受控温度和惰性气氛下进行,以防止不必要的副反应 .
主要产物
科学研究应用
AP521具有广泛的科学研究应用,包括:
作用机制
AP521通过作为5-HT1A受体的激动剂发挥作用。 该受体是血清素受体的一种亚型,在调节情绪、焦虑和其他神经功能方面起着至关重要的作用 。 通过与5-HT1A受体结合并激活它,this compound增强了血清素能神经传递,导致内侧前额叶皮层中血清素水平升高 。 这导致抗焦虑作用,减少焦虑并改善情绪 .
相似化合物的比较
类似化合物
AP159: 与AP521具有类似结构的原型化合物,但抗焦虑作用不如this compound强.
坦度螺酮: 一种用于治疗焦虑症的部分5-HT1A受体激动剂.
地西泮: 一种苯二氮卓类受体激动剂,通常用作抗焦虑药物.
This compound的独特之处
This compound的独特之处在于其对5-HT1A受体的高效力和选择性,与类似化合物相比,这导致更有效的抗焦虑作用 。 此外,其新颖的作用机制,包括增强血清素能神经传递,使其区别于其他主要针对苯二氮卓类受体的抗焦虑药物 .
生物活性
AP521 is a novel compound classified as a benzothienopyridine derivative , primarily recognized for its significant anxiolytic effects . This compound acts mainly as a postsynaptic agonist of the 5-HT1A receptor , which is crucial in the modulation of serotonergic neurotransmission. Research indicates that this compound has potential applications in treating anxiety disorders by enhancing serotonin levels in the brain.
This compound exerts its biological activity through the following mechanisms:
- 5-HT1A Receptor Agonism : this compound binds to and activates the 5-HT1A receptors, which are associated with mood regulation and anxiety relief. The compound shows an IC50 value of 94 nM , indicating its potency against this receptor .
- Serotonergic Transmission : It has been reported that this compound significantly increases extracellular serotonin levels in the medial prefrontal cortex (mPFC) within 0.5 to 1 hour post-administration at doses of 10 mg/kg .
Efficacy in Animal Models
This compound has been evaluated in various animal models to assess its anxiolytic properties:
- In a study involving three anxiety models, this compound demonstrated significant anxiolytic-like effects, suggesting its potential as an effective treatment for anxiety disorders .
- Behavioral assessments indicated that this compound could reduce anxiety levels comparable to established anxiolytics like buspirone and diazepam, highlighting its therapeutic promise .
Comparative Efficacy Table
Compound | Mechanism | IC50 (nM) | Anxiolytic Effect |
---|---|---|---|
This compound | 5-HT1A Agonist | 94 | Significant in animal models |
Buspirone | 5-HT1A Partial Agonist | N/A | Established anxiolytic |
Diazepam | GABA-A Receptor Modulator | N/A | Established anxiolytic |
Study on Anxiolytic Effects
In a pivotal study, the effects of this compound were compared against traditional anxiolytics. The findings suggested that:
- Behavioral Tests : this compound showed reduced anxiety levels in the elevated plus-maze test, a standard model for assessing anxiety-related behavior.
- Biochemical Analysis : The compound also influenced glutathione metabolism, indicating potential antioxidant properties alongside its anxiolytic effects .
属性
IUPAC Name |
(3R)-N-(1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine-3-carboxamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S.ClH/c23-20(22-9-12-5-6-16-17(7-12)25-11-24-16)15-8-14-13-3-1-2-4-18(13)26-19(14)10-21-15;/h1-7,15,21H,8-11H2,(H,22,23);1H/t15-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRJDKMLMDPMBH-XFULWGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C3=CC=CC=C3S2)C(=O)NCC4=CC5=C(C=C4)OCO5.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC2=C1C3=CC=CC=C3S2)C(=O)NCC4=CC5=C(C=C4)OCO5.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151227-08-6 | |
Record name | AP-521 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151227086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AP-521 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSJ3F39ZYP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。